Isolaulimalide is a member of the laulimalide family, which are natural products known for their potent antitumor properties. These compounds are derived from marine sponges and have garnered significant interest in cancer research due to their ability to stabilize microtubules, thereby disrupting normal cellular processes in cancer cells. Isolaulimalide, in particular, has been studied for its structural similarities to laulimalide and its potential therapeutic applications.
Isolaulimalide was first isolated from the marine sponge Discodermia dissolute. The compound is part of a larger class of microtubule-stabilizing agents that includes other related natural products. The original isolation and characterization of isolaulimalide paved the way for subsequent synthetic efforts aimed at producing this compound in a laboratory setting for further biological evaluation.
Isolaulimalide belongs to a class of compounds known as macrolides, characterized by their large cyclic structures. It is specifically classified as a microtubule stabilizer, which plays a crucial role in cancer therapy by interfering with the dynamics of cell division.
The total synthesis of isolaulimalide has been achieved through various synthetic routes. One notable method involves a series of carefully orchestrated reactions that include:
The total synthesis process typically involves around 24 steps, yielding approximately 2% efficiency, which highlights the complexity and challenges associated with synthesizing this compound .
Isolaulimalide features a complex molecular structure characterized by a large macrocyclic ring that includes multiple stereocenters. Its chemical formula is , indicating it contains 27 carbon atoms, 39 hydrogen atoms, and 5 oxygen atoms.
The structural elucidation of isolaulimalide has been achieved through various spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its intricate arrangement and functional groups.
Isolaulimalide undergoes several chemical reactions that are pivotal for its biological activity:
These reactions are essential for understanding how isolaulimalide exerts its antitumor effects .
The mechanism of action of isolaulimalide primarily involves its interaction with tubulin, a protein that forms microtubules. By binding to specific sites on tubulin, isolaulimalide enhances microtubule stability and prevents normal mitotic spindle function during cell division. This leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.
Studies have shown that isolaulimalide exhibits cytotoxic effects against various cancer cell lines, demonstrating its potential as an effective therapeutic agent .
Isolaulimalide exists as a white to off-white solid with a melting point that varies depending on purity and crystallization conditions. It is soluble in organic solvents but has limited solubility in water.
Relevant analyses indicate that the compound's stability and solubility characteristics significantly influence its biological activity .
Isolaulimalide has several applications in scientific research:
Isolaulimalide (also known as fijianolide A) is a 20-membered macrocyclic polyketide first isolated alongside its analogue laulimalide (fijianolide B) in 1988. It originates from marine sponges within the genera Cacospongia mycofijiensis (previously classified as Spongia mycofijiensis) and Hyattella species. Biogeographical studies reveal distinct chemotypes: C. mycofijiensis populations from Vanuatu and Indonesia consistently produce isolaulimalide and laulimalide as major secondary metabolites, whereas specimens from Fiji, Tonga, Solomon Islands, and Papua New Guinea lack these compounds [3] [6]. This chemotype variation underscores the ecological and possibly symbiotic influences on biosynthesis. Large-scale isolations (e.g., 3.7 kg wet sponge) yield isolaulimalide as a minor constituent (e.g., 11 mg from a Vanuatu collection), purified via solvent partitioning (Kupchan scheme) and reversed-phase HPLC [3].
Table 1: Natural Sources and Chemogeography of Isolaulimalide-Producing Sponges
Sponge Species | Collection Site | Morphology | Major Metabolites |
---|---|---|---|
Cacospongia mycofijiensis | Vanuatu | Mushroom | Isolaulimalide, Laulimalide, Latrunculin A |
Cacospongia mycofijiensis | Indonesia | Tubular | Isolaulimalide, Laulimalide, Mycothiazole |
Hyattella sp. | Coral reefs (Pacific) | Variable | Isolaulimalide, Laulimalide |
Isolaulimalide (C₃₀H₄₄O₇) and laulimalide (C₃₀H₄₂O₇) share identical macrocyclic cores but differ critically in their C16–C20 domain. Laulimalide contains a highly strained 16,17-trans-epoxide, while isolaulimalide features a tetrahydrofuran ring formed via nucleophilic attack of the C20 hydroxyl group on the C16–C17 epoxide under mild acidic conditions [1] [3]. This transformation occurs spontaneously in laulimalide solutions at pH < 7. Key NMR distinctions include:
The tetrahydrofuran ring in isolaulimalide alters molecular rigidity and tubulin-binding topology compared to laulimalide’s epoxide. X-ray crystallography confirms the absolute stereochemistry, including the R configuration at C16 and S at C17 in laulimalide, which invert during rearrangement [3] [7].
Table 2: Structural and Spectroscopic Comparison of Isolaulimalide and Laulimalide
Feature | Isolaulimalide | Laulimalide |
---|---|---|
C16–C17 Functionality | Tetrahydrofuran ring | trans-Epoxide |
Key NMR Shifts | δC-16: 76 ppm; δH-16: 4.11 ppm | δC-16: 61 ppm; δH-16: 2.76 ppm |
δC-17: 78 ppm; δH-17: 4.47 ppm | δC-17: 52 ppm; δH-17: 2.95 ppm | |
Molecular Formula | C₃₀H₄₄O₇ | C₃₀H₄₂O₇ |
Stability | Stable under acidic conditions | Acid-labile |
Isolaulimalide is primarily a biotransformation product of laulimalide rather than a direct biosynthetic endpoint. The conversion is mediated via acid-catalyzed nucleophilic ring-opening: the C20 hydroxyl group attacks the electrophilic C17 of the epoxide, leading to tetrahydrofuran formation with concomitant inversion of stereochemistry at C17 [3] [7]. This rearrangement occurs in vitro at pH 4–6 and is accelerated by protic solvents. Notably, neolaulimalide—a third analogue with a 21-membered macrolide ring—forms when the C20 hydroxyl esterifies with a pendant carboxylate, enlarging the macrocycle by one carbon. However, isolaulimalide derivation remains the dominant pathway under physiological conditions due to the proximity and reactivity of the C20 hydroxyl toward the epoxide [3].
Isolaulimalide exhibits superior chemical stability compared to laulimalide in aqueous environments (pH 5–7.4), making it less prone to degradation during isolation or storage. However, this stability comes at a significant bioactivity cost: isolaulimalide is 10- to 50-fold less potent than laulimalide in cytotoxicity assays (e.g., IC₅₀ > 39 μM vs. 29 nM for laulimalide in KB cells) [1] [3]. The tetrahydrofuran ring disrupts laulimalide’s optimal binding conformation to the β-tubulin subunit. Biochemical assays confirm isolaulimalide cannot effectively stabilize microtubules or inhibit depolymerization, as it lacks the epoxide’s capacity to engage key residues in the laulimalide/peloruside binding pocket on tubulin [1] [8]. Consequently, while isolaulimalide serves as a structural and biogenetic benchmark, it is pharmacologically inert compared to its parent compound.
Table 3: Bioactivity Comparison of Fijianolide-Class Compounds
Compound | Structure | IC₅₀ (MDA-MB-435) | Microtubule Stabilization | Acid Stability |
---|---|---|---|---|
Laulimalide | 20-membered + epoxide | 5.7 nM | Potent | Low |
Isolaulimalide | 20-membered + THF ring | ~2 μM | Negligible | High |
Neolaulimalide | 21-membered lactone | 20–97 nM | Moderate | Moderate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: